![molecular formula C6H7ClF2O2S B13481954 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its unique three-dimensional structure and potential as a bioisostere for aromatic rings. The incorporation of difluoromethyl and sulfonyl chloride groups further enhances its chemical properties, making it a valuable building block in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes. One practical approach is the use of CF3TMS/NaI system, which facilitates the addition of difluorocarbene to the bicyclo[1.1.0]butane core . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are preferred for their practicality and scalability, making them suitable for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Addition Reactions: The bicyclo[1.1.1]pentane core can undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced forms of the compound, and various addition products depending on the reagents used.
科学的研究の応用
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: It is used in the development of new materials and chemical processes due to its stability and reactivity.
作用機序
The mechanism of action of 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride involves its interaction with various molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group can participate in covalent bonding with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: Another difluoro-substituted bicyclo[1.1.1]pentane derivative with similar structural features.
1-Halo-3-substituted Bicyclo[1.1.1]pentanes: These compounds share the bicyclo[1.1.1]pentane core but differ in the substituents attached to the core.
Uniqueness
3-(Difluoromethyl)bicyclo[111]pentane-1-sulfonyl chloride is unique due to the presence of both difluoromethyl and sulfonyl chloride groups, which confer distinct chemical properties
特性
分子式 |
C6H7ClF2O2S |
|---|---|
分子量 |
216.63 g/mol |
IUPAC名 |
3-(difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClF2O2S/c7-12(10,11)6-1-5(2-6,3-6)4(8)9/h4H,1-3H2 |
InChIキー |
SMENZXIZTJYPPE-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C2)S(=O)(=O)Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


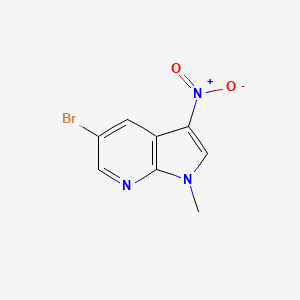
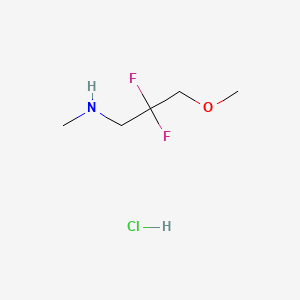

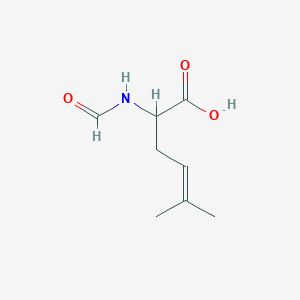
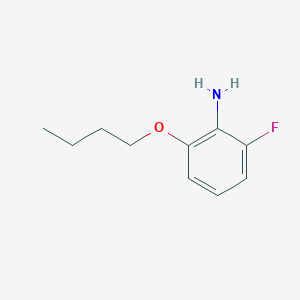
![Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13481905.png)

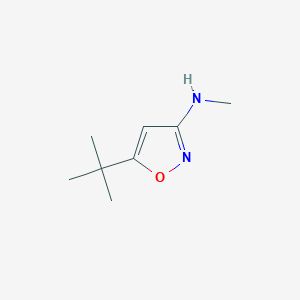

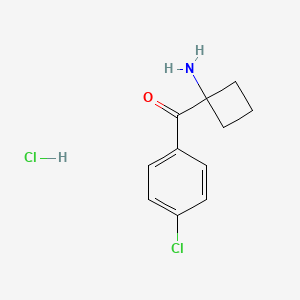

![2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride](/img/structure/B13481946.png)
![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)
